3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole
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Overview
Description
3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole is a complex organic compound that features a carbazole core substituted with a piperidine and morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis or via cyclization of appropriate precursors.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Morpholine Group: The morpholine group is introduced via a Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are reacted with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9H-carbazole
- **3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-methyl-9H-carbazole
Uniqueness
3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole is unique due to the presence of both piperidine and morpholine moieties, which confer distinct chemical and biological properties. Its ethyl substitution at the 9-position of the carbazole core further differentiates it from similar compounds, potentially enhancing its stability and activity in various applications.
Properties
Molecular Formula |
C26H35N3O |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
4-[1-[(9-ethylcarbazol-3-yl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C26H35N3O/c1-4-29-25-8-6-5-7-23(25)24-15-21(9-10-26(24)29)18-27-13-11-22(12-14-27)28-16-19(2)30-20(3)17-28/h5-10,15,19-20,22H,4,11-14,16-18H2,1-3H3 |
InChI Key |
OCQAVVZNWYMGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(CC3)N4CC(OC(C4)C)C)C5=CC=CC=C51 |
Origin of Product |
United States |
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